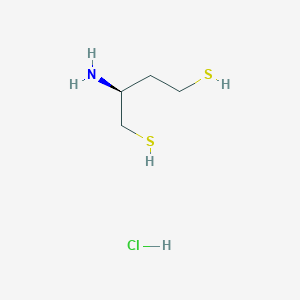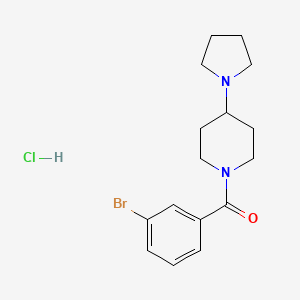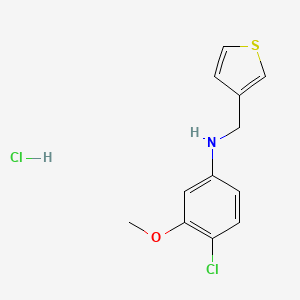![molecular formula C9H13Cl2NO B1458465 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride CAS No. 1795398-75-2](/img/structure/B1458465.png)
2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is C9H13Cl2NO. The InChI code is 1S/C9H12ClNO.ClH/c1-11(2)6-7-3-4-9(12)8(10)5-7;/h3-5,12H,6H2,1-2H3;1H .Physical And Chemical Properties Analysis
2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is a powder . It has a molecular weight of 222.11 g/mol. The storage temperature is room temperature .Applications De Recherche Scientifique
Catalytic Applications
A notable application of structurally related compounds is in catalysis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed investigation into its reaction mechanism highlights its efficiency and potential in facilitating various organic transformations (Liu, Ma, Liu, & Wang, 2014).
Metal Complexation and Molecular Structures
The lithium and sodium phenolates derived from compounds closely related to 2-Chloro-4-[(dimethylamino)methyl]phenol have been synthesized and characterized, with their molecular structures determined by X-ray diffraction. These studies provide insights into the coordination chemistry and potential applications of these phenolates in materials science and catalysis (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek, & Boersma, 1993).
Fluoroionophores and Metal Recognition
Research into diamine-salicylaldehyde (DS) derivatives, closely related to the chemical structure of interest, has led to the development of fluoroionophores capable of specific metal chelation. These studies are crucial for understanding metal recognition mechanisms and developing sensors and diagnostic tools (Hong, Lin, Hsieh, & Chang, 2012).
Schiff Base Ligands and Metal Complexes
Schiff base ligands derived from similar compounds have been synthesized, leading to metal(II) complexes with potential applications in DNA interaction studies and as anticancer agents. The research underscores the significance of these complexes in medicinal chemistry and their potential therapeutic applications (Rani, Kesavan, Haseena, Varatharaj, Rajesh, & Rajagopal, 2020).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-chloro-4-[(dimethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11(2)6-7-3-4-9(12)8(10)5-7;/h3-5,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQWXLBHJSFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)



![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)



![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)
